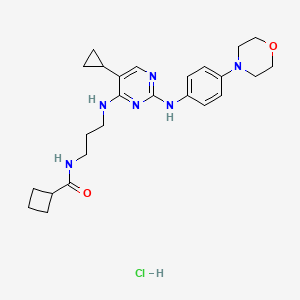

MRT 68601 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[3-[[5-cyclopropyl-2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N6O2.ClH/c32-24(19-3-1-4-19)27-12-2-11-26-23-22(18-5-6-18)17-28-25(30-23)29-20-7-9-21(10-8-20)31-13-15-33-16-14-31;/h7-10,17-19H,1-6,11-16H2,(H,27,32)(H2,26,28,29,30);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOBHGYDEKISHIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NCCCNC2=NC(=NC=C2C3CC3)NC4=CC=C(C=C4)N5CCOCC5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801022530 | |

| Record name | MRT-68601 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801022530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190377-79-7 | |

| Record name | MRT-68601 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801022530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

MRT 68601 Hydrochloride: A Technical Guide to a Potent TBK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT 68601 hydrochloride is a potent and specific small molecule inhibitor of TANK-binding kinase 1 (TBK1), a non-canonical IκB kinase (IKK) that plays a crucial role in innate immunity, inflammatory signaling, and cell survival pathways. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and its effects on key cellular processes such as autophagy and non-canonical NF-κB signaling. Detailed experimental protocols and quantitative data are presented to support its use as a research tool in oncology and immunology.

Chemical and Physical Properties

This compound is a synthetic compound with the following properties:

| Property | Value |

| IUPAC Name | N-(3-((5-cyclopropyl-2-((4-morpholinophenyl)amino)pyrimidin-4-yl)amino)propyl)cyclobutanecarboxamide hydrochloride |

| Molecular Formula | C₂₅H₃₅ClN₆O₂ |

| Molecular Weight | 487.04 g/mol [1] |

| CAS Number | 1962928-25-1[1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and water |

| Purity | ≥98% (HPLC) |

Mechanism of Action: Inhibition of TBK1 Kinase Activity

This compound exerts its biological effects through the direct inhibition of the serine/threonine kinase activity of TBK1.

Target Specificity and Potency

This compound is a highly potent inhibitor of TBK1 with a reported IC50 of 6 nM in in vitro kinase assays.[1][2] It also demonstrates inhibitory activity against the closely related kinase IKKε. The selectivity profile against other kinases is a critical aspect of its utility as a specific research tool.

| Kinase Target | IC50 (nM) | Reference |

| TBK1 | 6 | [1][2] |

| IKKε | 19-160 | [3] |

Signaling Pathway Modulation

By inhibiting TBK1, this compound modulates downstream signaling pathways critical for cancer cell survival and immune responses. These include the non-canonical NF-κB pathway and autophagy.

Impact on Cellular Processes

Inhibition of Autophagy

In certain cancer cells, particularly non-small cell lung cancer (NSCLC) with KRAS mutations, there is a dependency on basal autophagy for survival. TBK1 is a key driver of this pro-survival autophagy.[4][5] this compound has been shown to inhibit the formation of autophagosomes in these cells.[1][2]

-

Effect: Reduction in the formation of both early autophagic vesicles and late-stage autolysosomes.[5][6]

-

Mechanism: Inhibition of TBK1 kinase activity prevents the necessary signaling cascade for autophagosome initiation.[5][6]

Modulation of Non-Canonical NF-κB Signaling

The non-canonical NF-κB pathway is crucial for the regulation of inflammation, immunity, and cell survival. TBK1 can contribute to the activation of this pathway. This compound has been demonstrated to suppress the nuclear translocation of RelB, a key component of the non-canonical NF-κB pathway.[5][7]

-

Mechanism: Inhibition of TBK1 disrupts the signaling cascade that leads to the processing of p100 to p52 and the subsequent nuclear translocation of RelB/p52 heterodimers.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro TBK1 Kinase Inhibition Assay

This protocol is adapted from standard kinase assay methodologies to determine the IC50 of this compound against TBK1.

Materials:

-

Recombinant human TBK1 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

Substrate (e.g., Myelin Basic Protein or a specific peptide substrate)

-

This compound (in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

In a 384-well plate, add 5 µL of diluted this compound or DMSO (vehicle control).

-

Add 10 µL of a solution containing the TBK1 enzyme and the substrate in kinase buffer.

-

Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Autophagy Flux Assay in Lung Cancer Cells

This protocol describes the measurement of autophagy flux using tandem fluorescent-tagged LC3 (tf-LC3) in A549 lung cancer cells treated with this compound.

Materials:

-

A549 cells stably expressing tf-LC3 (e.g., mCherry-EGFP-LC3B)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (in DMSO)

-

Chloroquine (B1663885) (CQ) or Bafilomycin A1 (lysosomal inhibitors)

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Seed A549-tf-LC3 cells in a suitable imaging plate (e.g., 96-well glass-bottom plate).

-

Allow cells to adhere overnight.

-

Treat the cells with this compound at the desired concentration (e.g., 1 µM) or DMSO for 24 hours.[7] A parallel set of wells should be co-treated with a lysosomal inhibitor like chloroquine (e.g., 5 µM) for the last 2-4 hours of the incubation to block autophagosome degradation.[7]

-

Fix the cells with 4% paraformaldehyde.

-

Image the cells using a fluorescence microscope, capturing both the mCherry (red) and EGFP (green) signals.

-

Quantify the number of red puncta (autolysosomes) and yellow (red + green) puncta (autophagosomes) per cell.

-

A decrease in the number of both yellow and red puncta in the presence of this compound, even with lysosomal inhibition, indicates a blockage of autophagosome formation.

Western Blot for Nuclear Translocation of RelB

This protocol outlines the procedure to assess the effect of this compound on the nuclear localization of the NF-κB subunit RelB.

Materials:

-

A549 cells

-

This compound (in DMSO)

-

Nuclear and cytoplasmic extraction kit

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Primary antibodies: anti-RelB, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat A549 cells with this compound (e.g., 10 µM) or DMSO overnight.[7]

-

Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.

-

Determine the protein concentration of the nuclear and cytoplasmic fractions using a BCA assay.

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against RelB, Lamin B1, and GAPDH.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

A decrease in the RelB band intensity in the nuclear fraction of this compound-treated cells compared to the control indicates inhibition of RelB nuclear translocation.

Visualizations

Signaling Pathway of this compound Action

Caption: MRT 68601 inhibits TBK1, blocking pro-survival autophagy and non-canonical NF-κB signaling.

Experimental Workflow for Autophagy Flux Assay

Caption: Workflow for assessing autophagy flux using tandem fluorescent LC3.

Logical Relationship in Non-Canonical NF-κB Inhibition

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. bio-techne.com [bio-techne.com]

- 3. selleckchem.com [selleckchem.com]

- 4. TBK1 kinase addiction in lung cancer cells is mediated via autophagy of Tax1bp1/Ndp52 and non-canonical NF-κB signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TBK1 Kinase Addiction in Lung Cancer Cells Is Mediated via Autophagy of Tax1bp1/Ndp52 and Non-Canonical NF-κB Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TBK1 Kinase Addiction in Lung Cancer Cells Is Mediated via Autophagy of Tax1bp1/Ndp52 and Non-Canonical NF-κB Signalling | PLOS One [journals.plos.org]

- 7. TBK1 Kinase Addiction in Lung Cancer Cells Is Mediated via Autophagy of Tax1bp1/Ndp52 and Non-Canonical NF-κB Signalling | PLOS One [journals.plos.org]

MRT68601 Hydrochloride: A Potent Inhibitor of TBK1 Kinase

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

MRT68601 hydrochloride is a potent and selective small molecule inhibitor of TANK-binding kinase 1 (TBK1), a non-canonical IκB kinase (IKK) that plays a critical role in the innate immune response, autophagy, and cell survival signaling pathways. Dysregulation of TBK1 activity has been implicated in various diseases, including cancer and autoimmune disorders, making it an attractive therapeutic target. This technical guide provides a comprehensive overview of MRT68601, including its inhibitory activity, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Data Presentation: Kinase Inhibition Profile of MRT68601

The inhibitory activity of MRT68601 hydrochloride is most potent against TBK1, with a reported half-maximal inhibitory concentration (IC50) of 6 nM.[1][2] The compound also exhibits significant activity against the closely related kinase IKKε. The selectivity of MRT68601 has been evaluated against a panel of other kinases, demonstrating a favorable selectivity profile.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. TBK1 |

| TBK1 | 6 | 1 |

| IKKε | 27 | 4.5 |

| MARK3 | 63 | 10.5 |

| NUAK1 | >1000 | >167 |

| IKKα | >1000 | >167 |

| IKKβ | >1000 | >167 |

| PI3K (α,β,γ,δ) | >1000 | >167 |

| mTOR | >1000 | >167 |

Table 1: Kinase selectivity profile of MRT68601. Data compiled from publicly available sources.

Signaling Pathways Modulated by MRT68601

TBK1 is a central kinase that integrates signals from various upstream pathways to regulate downstream cellular processes. MRT68601, by inhibiting TBK1, can modulate these critical signaling cascades.

Experimental Protocols

Determination of TBK1 IC50 using an In Vitro Kinase Assay

This protocol describes a representative method for determining the IC50 value of MRT68601 against TBK1 using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.

1. Materials:

-

Recombinant human TBK1 enzyme

-

Myelin Basic Protein (MBP) or other suitable TBK1 substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

MRT68601 hydrochloride

-

DMSO

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

White, opaque 96-well or 384-well plates

-

Luminometer

2. Reagent Preparation:

-

TBK1 Enzyme: Thaw on ice and dilute to the desired working concentration in Kinase Assay Buffer. The optimal concentration should be determined empirically by performing an enzyme titration.

-

Substrate/ATP Mix: Prepare a solution containing the TBK1 substrate (e.g., MBP) and ATP in Kinase Assay Buffer. The ATP concentration should ideally be at or near the Km value for TBK1.

-

MRT68601 Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.

-

Serial Dilutions of MRT68601: Perform serial dilutions of the MRT68601 stock solution in DMSO to create a range of concentrations for the dose-response curve. Further dilute these in Kinase Assay Buffer to the final desired concentrations.

3. Assay Procedure:

-

Add a small volume (e.g., 2.5 µL) of the serially diluted MRT68601 or DMSO (for vehicle control) to the wells of the assay plate.

-

Add the diluted TBK1 enzyme solution (e.g., 2.5 µL) to all wells except for the "no enzyme" control wells.

-

Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding the Substrate/ATP mix (e.g., 5 µL) to all wells.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

-

Terminate the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Read the luminescence on a plate-reading luminometer.

4. Data Analysis:

-

Subtract the background luminescence (from "no enzyme" controls) from all other readings.

-

Normalize the data by setting the vehicle control (DMSO) as 100% activity and a high concentration of a known potent inhibitor as 0% activity.

-

Plot the percentage of kinase activity against the logarithm of the MRT68601 concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the IC50 of a kinase inhibitor.

Conclusion

MRT68601 hydrochloride is a valuable research tool for investigating the biological functions of TBK1. Its potency and selectivity make it suitable for in vitro and in cell-based assays to probe the role of TBK1 in various signaling pathways. The experimental protocols and workflow provided in this guide offer a framework for the accurate characterization of MRT68601 and other kinase inhibitors. Further research into the therapeutic potential of TBK1 inhibition is warranted, and MRT68601 serves as a critical compound in these endeavors.

References

An In-depth Technical Guide to the Downstream Targets of MRT68601 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT68601 hydrochloride is a potent and selective inhibitor of TANK-binding kinase 1 (TBK1), a non-canonical IκB kinase (IKK) that plays a critical role in innate immunity, autophagy, and cell survival signaling. Dysregulation of TBK1 activity has been implicated in various diseases, including cancer and autoimmune disorders, making it an attractive therapeutic target. This technical guide provides a comprehensive overview of the known downstream targets of MRT68601, detailing its mechanism of action and the subsequent effects on key signaling pathways. This document summarizes quantitative data, provides detailed experimental protocols, and visualizes complex signaling cascades to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction

MRT68601 is a small molecule inhibitor that specifically targets the ATP-binding pocket of TBK1, thereby preventing its kinase activity. With a half-maximal inhibitory concentration (IC50) of 6 nM, MRT68601 demonstrates high potency. Its primary downstream effects are the modulation of autophagy and the non-canonical nuclear factor-kappa B (NF-κB) signaling pathway. By inhibiting TBK1, MRT68601 disrupts the phosphorylation of key substrates involved in these pathways, leading to a cascade of cellular events that can influence cell fate. This guide will delve into the specifics of these downstream effects, providing the scientific community with a detailed understanding of MRT68601's molecular mechanism of action.

Core Downstream Signaling Pathways

The inhibitory action of MRT68601 on TBK1 directly impacts two major signaling pathways: Autophagy and the Non-Canonical NF-κB Pathway.

Autophagy Regulation

Autophagy is a cellular process responsible for the degradation of damaged organelles and long-lived proteins. TBK1 is a key regulator of this process, particularly in the context of selective autophagy. One of its critical functions is the phosphorylation of the autophagy receptor p62/SQSTM1 at serine 403 (S403).[1][2] This phosphorylation event enhances the affinity of p62 for ubiquitinated cargo, facilitating its delivery to the autophagosome for degradation.[1][3]

Non-Canonical NF-κB Pathway

The non-canonical NF-κB pathway is crucial for the development and maintenance of lymphoid organs and B-cell maturation. A key step in this pathway is the processing of the NF-κB2 precursor protein, p100, to its active form, p52. This process is dependent on the activation of IKKα, which is, in turn, regulated by upstream kinases, including TBK1 in certain contexts. The resulting p52 subunit forms a heterodimer with RelB, which then translocates to the nucleus to regulate gene expression.

Inhibition of TBK1 by MRT68601 has been shown to suppress the nuclear translocation of RelB, a key event in the non-canonical NF-κB pathway.[4] This suggests that MRT68601 disrupts the signaling cascade leading to RelB activation and its subsequent movement into the nucleus.

Quantitative Data on Downstream Target Modulation

The following tables summarize the available quantitative data on the modulation of downstream targets by TBK1 inhibitors, including MRT68601.

| Target Protein | Phosphorylation Site | Inhibitor | Cell Line | Quantitative Effect | Reference |

| p62/SQSTM1 | Ser403 | TBK1 inhibition (general) | Various | Decreased phosphorylation | [1][2] |

| RelB | (Nuclear Translocation) | MRT68601 (10 µM) | A549 | ~50% reduction in nuclear RelB | [4] |

| Raptor | Ser877 | AZ-5E (5 µM) | A549 | Decreased phosphorylation | [5] |

| Syntenin-1 | S6 | GSK8612 | HEK293T | Band shift reversed | [6] |

Table 1: Quantitative Effects of TBK1 Inhibitors on Downstream Targets

Detailed Experimental Protocols

In Vitro TBK1 Kinase Assay

This protocol is adapted for testing the inhibitory effect of MRT68601 on TBK1 kinase activity.

Materials:

-

Recombinant active TBK1

-

Substrate (e.g., recombinant IRF3 or a generic kinase substrate like myelin basic protein)

-

MRT68601 hydrochloride

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP (radiolabeled [γ-³²P]ATP or unlabeled ATP for non-radioactive detection methods)

-

ADP-Glo™ Kinase Assay Kit (for non-radioactive detection)

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, recombinant TBK1, and the chosen substrate.

-

Add varying concentrations of MRT68601 hydrochloride to the reaction mixture and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP. For radioactive assays, include [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction. For radioactive assays, this can be done by adding SDS-PAGE loading buffer. For the ADP-Glo™ assay, follow the kit instructions to add the ADP-Glo™ Reagent.

-

Analyze the results. For radioactive assays, separate the reaction products by SDS-PAGE and visualize the phosphorylated substrate by autoradiography. For the ADP-Glo™ assay, measure the luminescent signal, which is proportional to the amount of ADP produced and thus kinase activity.

-

Calculate the IC50 value of MRT68601 by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Autophagy Flux Assay

This protocol measures the effect of MRT68601 on the degradation of autophagic cargo.

Materials:

-

Cells stably expressing a tandem fluorescent-tagged LC3 (e.g., mRFP-GFP-LC3)

-

MRT68601 hydrochloride

-

Autophagy inhibitors (e.g., Bafilomycin A1 or Chloroquine)

-

Cell culture medium and supplements

-

Fluorescence microscope or flow cytometer

Procedure:

-

Plate the mRFP-GFP-LC3 expressing cells and allow them to adhere overnight.

-

Treat the cells with MRT68601 at various concentrations for a desired period (e.g., 6-24 hours). Include a vehicle control.

-

In the last 2-4 hours of the MRT68601 treatment, add an autophagy inhibitor (e.g., Bafilomycin A1) to a subset of the wells. This will block the fusion of autophagosomes with lysosomes, causing an accumulation of autophagosomes.

-

Fix the cells and visualize them using a fluorescence microscope.

-

Quantify the number of GFP-positive (autophagosomes) and mRFP-positive (autophagosomes and autolysosomes) puncta per cell. In the presence of an autophagy inhibitor, an increase in GFP puncta indicates an accumulation of autophagosomes due to blocked degradation. A decrease in the accumulation of GFP puncta in MRT68601-treated cells compared to control cells (both in the presence of the lysosomal inhibitor) would indicate an inhibition of autophagosome formation.

-

Alternatively, the cells can be analyzed by flow cytometry to quantify the GFP and mRFP fluorescence intensity.

Western Blot for p100/p52 Processing

This protocol is to assess the impact of MRT68601 on the processing of NF-κB2 p100 to p52.

Materials:

-

Cell line of interest

-

MRT68601 hydrochloride

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Primary antibodies against NF-κB2 p100/p52

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Treat cells with MRT68601 at the desired concentration and for the appropriate time.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and then incubate with the primary antibody against NF-κB2 p100/p52. This antibody should recognize both the full-length p100 and the processed p52 fragment.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities for p100 and p52. A change in the ratio of p52 to p100 in MRT68601-treated cells compared to control cells will indicate an effect on p100 processing.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

Caption: Downstream signaling pathways affected by MRT68601.

Experimental Workflows

Caption: Workflow for an in vitro TBK1 kinase assay.

Caption: Workflow for an autophagy flux assay.

Conclusion

MRT68601 hydrochloride is a valuable research tool for elucidating the complex roles of TBK1 in cellular signaling. Its potent and selective inhibition of TBK1 allows for the precise dissection of downstream pathways, primarily autophagy and non-canonical NF-κB signaling. This technical guide provides a foundational understanding of these downstream effects, supported by quantitative data, detailed experimental protocols, and clear visual representations of the underlying molecular mechanisms. Further research, particularly quantitative phosphoproteomic studies using MRT68601, will undoubtedly uncover additional downstream targets and provide a more comprehensive picture of TBK1's role in health and disease, ultimately aiding in the development of novel therapeutic strategies.

References

- 1. Quantitative phosphoproteomics reveals the role of the AMPK plant ortholog SnRK1 as a metabolic master regulator under energy deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serine 403 phosphorylation of p62/SQSTM1 regulates selective autophagic clearance of ubiquitinated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Phosphorylation of syntenin-1 by TBK1 promotes proliferation and migration of non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

MRT68601 Hydrochloride: A Technical Guide to its Effects on the NF-κB Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MRT68601 hydrochloride is a potent and selective inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). This technical guide provides an in-depth analysis of the mechanism of action of MRT68601 on the NF-κB signaling pathway. Primarily, MRT68601 exerts its inhibitory effects on the non-canonical NF-κB pathway, which is dependent on TBK1/IKKε activity. Its role in the canonical NF-κB pathway, particularly in response to inflammatory cytokines like TNF-α, appears to be minimal. This document details the signaling pathways affected, presents quantitative data on inhibitor potency, and provides comprehensive experimental protocols for studying the effects of MRT68601.

Introduction to the NF-κB Pathway and the Role of TBK1/IKKε

The NF-κB family of transcription factors plays a pivotal role in regulating immune and inflammatory responses, cell proliferation, and survival. Its activity is tightly controlled by two major signaling pathways: the canonical and non-canonical pathways.

-

Canonical NF-κB Pathway: Typically activated by pro-inflammatory cytokines such as TNF-α, this pathway involves the IKK complex, consisting of IKKα, IKKβ, and the regulatory subunit NEMO. The IKK complex phosphorylates the inhibitor of κBα (IκBα), leading to its ubiquitination and proteasomal degradation. This allows the p50/RelA (p65) heterodimer to translocate to the nucleus and activate gene transcription.

-

Non-Canonical NF-κB Pathway: This pathway is activated by a subset of TNF receptor superfamily members and relies on the activation of NF-κB-inducing kinase (NIK) and IKKα. It results in the processing of p100 to p52 and the nuclear translocation of p52/RelB heterodimers.

TBK1 and its homolog IKKε are non-canonical IκB kinases. They are crucial for the production of type I interferons in response to viral infections through the phosphorylation of the transcription factor IRF3.[1] Additionally, TBK1 has been implicated in the non-canonical NF-κB pathway and autophagy.[2] While some studies have suggested a potential role for TBK1 in the canonical pathway through the phosphorylation of IκBα and RelA, its primary and most well-established role lies outside of the classical TNF-α-induced canonical NF-κB activation.[3]

Mechanism of Action of MRT68601 Hydrochloride

MRT68601 is a small molecule inhibitor that potently targets the ATP-binding pocket of TBK1 and IKKε.[4] Its primary mechanism of action in the context of NF-κB signaling is the suppression of the non-canonical pathway.

Inhibition of the Non-Canonical NF-κB Pathway

MRT68601 has been shown to effectively inhibit the nuclear localization of the RelB subunit of NF-κB.[2] This is a key step in the non-canonical pathway, which is often constitutively active in certain cancer cells and is dependent on TBK1 activity. By inhibiting TBK1, MRT68601 prevents the downstream signaling events that lead to RelB activation and its subsequent effects on gene expression.

Effect on the Canonical NF-κB Pathway

Current evidence suggests that MRT68601 has a minimal direct effect on the canonical NF-κB pathway, especially when activated by TNF-α. Studies using the closely related TBK1/IKKε inhibitor, MRT67307, which is highly selective for TBK1/IKKε over IKKα and IKKβ, have shown that it does not significantly suppress TNF-α-induced IκBα phosphorylation.[5][6] In fact, the absence of TBK1/IKKε has been observed to potentially lead to a slight increase in IκBα phosphorylation in response to TNF-α.[6][7] This indicates that TBK1/IKKε are not the primary kinases responsible for IκBα phosphorylation in the TNF-α signaling cascade and may even play a minor negative regulatory role. Therefore, MRT68601 is not expected to be a potent inhibitor of TNF-α-induced canonical NF-κB activation.

Quantitative Data

The following table summarizes the inhibitory potency of MRT68601 and a related compound, MRT67307, against key kinases in the NF-κB pathway.

| Compound | Target Kinase | IC50 | Assay Conditions | Reference |

| MRT68601 | TBK1 | 6 nM | In vitro kinase assay | [4] |

| MRT67307 | TBK1 | 19 nM | In vitro kinase assay (0.1 mM ATP) | [5] |

| IKKε | 160 nM | In vitro kinase assay (0.1 mM ATP) | [5] | |

| IKKα | >10 µM | In vitro kinase assay | [5] | |

| IKKβ | >10 µM | In vitro kinase assay | [5] |

Signaling Pathway and Experimental Workflow Diagrams

NF-κB Signaling Pathways and the Action of MRT68601

Caption: NF-κB signaling pathways and the inhibitory action of MRT68601.

Experimental Workflow for Assessing MRT68601 Activity

References

- 1. researchgate.net [researchgate.net]

- 2. TBK1 Kinase Addiction in Lung Cancer Cells Is Mediated via Autophagy of Tax1bp1/Ndp52 and Non-Canonical NF-κB Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TBK1 and IKKε prevent TNF-induced cell death by RIPK1 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

The Dual-Edged Sword of Cellular Defense: A Technical Guide to TBK1 Kinase Addiction and Its Therapeutic Targeting by MRT68601 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

TANK-Binding Kinase 1 (TBK1) is a critical serine/threonine kinase that plays a pivotal role in the innate immune response, autophagy, and cell proliferation.[1] Its dysregulation has been increasingly implicated in the pathogenesis of various cancers, leading to a state of "kinase addiction" where cancer cells become dependent on TBK1 signaling for their survival and growth.[2][3][4] This dependency presents a promising therapeutic window for targeted cancer therapy. This technical guide provides an in-depth exploration of TBK1 kinase addiction, the mechanism of action of the potent TBK1 inhibitor MRT68601 hydrochloride, and detailed experimental protocols for studying this phenomenon.

The TBK1 Signaling Nexus

TBK1 functions as a central node in several signaling pathways crucial for cellular homeostasis and defense.[5] Its activation is triggered by various stimuli, including pathogen-associated molecular patterns (PAMPs) and inflammatory cytokines.[6][7] Upon activation, TBK1 phosphorylates a range of downstream substrates, leading to the activation of transcription factors such as Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB), which are essential for antiviral and inflammatory responses.[7][8]

Furthermore, TBK1 is intricately linked to the process of autophagy, a cellular recycling mechanism that can either promote cell survival or induce cell death depending on the context.[2][6] In certain cancer cells, particularly those with KRAS mutations, constitutive activation of TBK1-mediated autophagy is essential for maintaining cellular metabolism and survival, a phenomenon termed "TBK1 kinase addiction."[2][3]

Below is a diagram illustrating the core TBK1 signaling pathway.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. broadpharm.com [broadpharm.com]

- 3. TBK1 kinase addiction in lung cancer cells is mediated via autophagy of Tax1bp1/Ndp52 and non-canonical NF-κB signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TBK1 Kinase Addiction in Lung Cancer Cells Is Mediated via Autophagy of Tax1bp1/Ndp52 and Non-Canonical NF-κB Signalling | PLOS One [journals.plos.org]

- 5. TANK-binding kinase 1 - Wikipedia [en.wikipedia.org]

- 6. Functional Dissection of the TBK1 Molecular Network - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of TBK1 in cancer pathogenesis and anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting TANK-binding kinase 1 (TBK1) in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interplay of MRT 68601 Hydrochloride and the STING Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust type I interferon response. This pathway is a key area of investigation for therapeutic intervention in a variety of diseases, including cancer and autoimmune disorders. A central kinase in the STING signaling cascade is TANK-binding kinase 1 (TBK1). Understanding the modulation of this pathway is paramount for drug development. MRT 68601 hydrochloride is a potent and specific small molecule inhibitor of TBK1. This technical guide provides a comprehensive overview of the STING pathway, the role of TBK1, and the utility of this compound as a chemical probe to dissect and modulate this critical signaling axis. The guide includes detailed experimental protocols and quantitative data to facilitate further research in this field.

The STING Signaling Pathway

The cGAS-STING pathway is a fundamental mechanism for detecting the presence of cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage.[1][2]

1.1. cGAS Activation: The pathway is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which acts as a direct sensor of cytosolic dsDNA.[1][2] Upon binding to dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of a second messenger, cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (2'3'-cGAMP).[1][2]

1.2. STING Activation and Translocation: 2'3'-cGAMP binds to the STING protein, which is anchored to the endoplasmic reticulum (ER) membrane.[1] This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[1][3]

1.3. TBK1 Recruitment and Activation: At the Golgi, the activated STING dimer serves as a scaffold to recruit and activate TBK1.[3]

1.4. IRF3 and NF-κB Activation: Activated TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[3][4] This phosphorylation event causes IRF3 to dimerize and translocate to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β) and other inflammatory cytokines.[1][3] Concurrently, the STING-TBK1 signaling complex can also lead to the activation of the NF-κB pathway, further contributing to the pro-inflammatory response.[1][4]

Diagram of the STING Signaling Pathway:

Figure 1: The cGAS-STING signaling cascade.

This compound: A Potent TBK1 Inhibitor

This compound is a small molecule inhibitor that potently and selectively targets TBK1, a key kinase in the STING pathway. By inhibiting TBK1, MRT 68601 effectively blocks the downstream signaling cascade, including the phosphorylation of IRF3 and the subsequent production of type I interferons. This makes it an invaluable tool for studying the physiological and pathological roles of the STING pathway.

Quantitative Data

| Compound | Target | IC50 | Reference |

| This compound | TBK1 | 6 nM | --INVALID-LINK-- |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the STING pathway and the effects of its modulation by compounds such as this compound.

TBK1 In Vitro Kinase Assay

This assay measures the direct inhibitory effect of a compound on TBK1 kinase activity.

Principle: The assay quantifies the amount of ADP produced from the kinase reaction where TBK1 phosphorylates a substrate. The ADP is then converted to ATP, which generates a luminescent signal via a luciferase reaction.

Protocol:

-

Reaction Components:

-

Active TBK1 enzyme

-

Kinase Dilution Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)

-

Substrate (e.g., Myelin Basic Protein)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

-

Procedure: a. Prepare serial dilutions of this compound in Kinase Dilution Buffer. b. In a 384-well plate, add diluted active TBK1. c. Add the test compound (MRT 68601) or vehicle control. d. Initiate the kinase reaction by adding a mix of the substrate and ATP. e. Incubate at room temperature for 60 minutes. f. Terminate the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubate for 40 minutes. g. Convert ADP to ATP by adding Kinase Detection Reagent and incubate for 30 minutes. h. Measure luminescence using a plate reader. i. Calculate the IC50 value by plotting the luminescence signal against the inhibitor concentration.

cGAMP Quantification by ELISA

This assay quantifies the production of 2'3'-cGAMP in cell lysates, a direct measure of cGAS activation.

Principle: This is a competitive enzyme-linked immunosorbent assay (ELISA). 2'3'-cGAMP in the sample competes with a 2'3'-cGAMP-peroxidase conjugate for binding to a limited amount of anti-2'3'-cGAMP antibody.

Protocol:

-

Sample Preparation: a. Culture cells (e.g., THP-1 monocytes) and treat with a STING pathway activator (e.g., cytosolic dsDNA) in the presence or absence of a test compound. b. Lyse the cells and collect the supernatant.

-

ELISA Procedure (using a commercial kit, e.g., from Arbor Assays or Invitrogen): a. Pipette standards and diluted samples into a microtiter plate pre-coated with a secondary antibody. b. Add the 2'3'-cGAMP-peroxidase conjugate and the primary anti-2'3'-cGAMP antibody to each well. c. Incubate for 2 hours at room temperature with shaking. d. Wash the plate to remove unbound reagents. e. Add TMB substrate and incubate for 30 minutes. f. Stop the reaction and measure the absorbance at 450 nm. g. Calculate the 2'3'-cGAMP concentration from the standard curve.[5][6]

IRF3 Phosphorylation by Western Blot

This assay detects the phosphorylation of IRF3, a key downstream event of TBK1 activation.

Principle: Western blotting uses specific antibodies to detect the phosphorylated form of IRF3 in cell lysates.

Protocol:

-

Cell Treatment and Lysis: a. Plate cells (e.g., HEK293T or A549) and treat with a STING agonist (e.g., 2'3'-cGAMP) in the presence or absence of this compound. b. Lyse the cells in a buffer containing protease and phosphatase inhibitors. c. Determine the protein concentration of the lysates.

-

Western Blot Procedure: a. Separate 20-30 µg of protein per sample by SDS-PAGE. b. Transfer the proteins to a nitrocellulose or PVDF membrane. c. Block the membrane with 5% BSA in TBST overnight at 4°C. d. Incubate with a primary antibody specific for phosphorylated IRF3 (e.g., anti-phospho-IRF3 Ser396). e. Wash the membrane and incubate with an HRP-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate. g. Re-probe the membrane with an antibody for total IRF3 as a loading control.

IFN-β Reporter Assay

This assay measures the transcriptional activity of the IFN-β promoter, a primary output of the STING pathway.

Principle: A reporter cell line is used that contains a luciferase gene under the control of the IFN-β promoter. Activation of the STING pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

Protocol:

-

Cell Culture and Transfection (if necessary): a. Use a stable reporter cell line (e.g., HEK293 cells stably expressing a firefly luciferase reporter gene under the control of the human IFN-β promoter). b. Seed the cells in a 96-well plate.

-

Assay Procedure: a. Treat the cells with a STING agonist in the presence or absence of this compound. b. Incubate for 18-24 hours. c. Lyse the cells and add a luciferase substrate. d. Measure the luminescence using a luminometer. e. Normalize the results to a co-transfected control plasmid (e.g., CMV-Renilla luciferase) or to cell viability.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow to assess the impact of this compound on the STING pathway.

References

- 1. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The cGAS/STING–TBK1–IRF Regulatory Axis Orchestrates a Primitive Interferon-Like Antiviral Mechanism in Oyster [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. arborassays.com [arborassays.com]

- 6. 2'3'- Cyclic GAMP ELISA Kit (EIAGAMP) - Invitrogen [thermofisher.com]

Structural Basis of MRT68601 Hydrochloride in TBK1 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TANK-Binding Kinase 1 (TBK1) has emerged as a critical kinase in cellular signaling, playing pivotal roles in innate immunity, autophagy, and cellular proliferation. Its dysregulation is implicated in various diseases, including cancer and autoimmune disorders, making it a compelling therapeutic target. MRT68601 hydrochloride is a potent and selective inhibitor of TBK1. This document provides an in-depth technical guide on the structural basis of TBK1 inhibition by MRT68601, detailing the molecular interactions, summarizing key quantitative data, and outlining relevant experimental methodologies.

Introduction to TBK1

TBK1 is a non-canonical IκB kinase (IKK) that regulates key transcription factors, including interferon regulatory factor 3 (IRF3) and NF-κB. Structurally, TBK1 is a homodimer, with each monomer comprising an N-terminal kinase domain (KD), a ubiquitin-like domain (ULD), and a C-terminal scaffold/dimerization domain (SDD).[1][2] Activation of TBK1 involves its dimerization and autophosphorylation on Ser172 within the activation loop of the kinase domain.[3][4][5][6][7][8] This activation is a critical step in multiple signaling pathways.

TBK1 is a central node in the innate immune response to viral and bacterial infections.[9] Upon recognition of pathogen-associated molecular patterns (PAMPs), TBK1 is recruited and activated, leading to the phosphorylation of IRF3 and subsequent production of type I interferons.[9] Furthermore, TBK1 is intricately involved in the regulation of autophagy, a cellular process for degrading and recycling cellular components.[4][10] It can phosphorylate several autophagy receptors, such as p62/SQSTM1 and OPTN, to facilitate the clearance of damaged mitochondria (mitophagy) and intracellular pathogens (xenophagy).[4] In the context of cancer, particularly in KRAS-mutant tumors, cancer cells can become "addicted" to TBK1 signaling for their survival and proliferation.[11]

MRT68601 Hydrochloride: A Potent TBK1 Inhibitor

MRT68601 hydrochloride is a small molecule inhibitor of TBK1. It has been shown to effectively suppress TBK1 kinase activity, impacting downstream signaling pathways. A key cellular effect of MRT68601 is the inhibition of autophagosome formation in cancer cells.[12][13]

Quantitative Data on MRT68601 Inhibition

The inhibitory potency of MRT68601 against TBK1 has been quantified through biochemical assays. The following table summarizes the available data.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| MRT68601 hydrochloride | TBK1 | Kinase Inhibition | 6 | [12][13] |

Structural Basis of TBK1 Inhibition by MRT68601

While a co-crystal structure of MRT68601 in complex with TBK1 is not publicly available, the mechanism of inhibition can be inferred from the structures of TBK1 with other ATP-competitive inhibitors, such as BX795. These inhibitors bind to the ATP-binding pocket located in the kinase domain of TBK1.

The ATP-binding site of TBK1 is a well-defined pocket at the interface of the N- and C-lobes of the kinase domain. Key residues within this pocket form hydrogen bonds and hydrophobic interactions with the inhibitor molecule, preventing the binding of ATP and thus blocking the phosphotransfer reaction. Based on the structure of other pyrimidine-based inhibitors, it is highly probable that MRT68601 also occupies this pocket, with its pyrimidine (B1678525) core forming key interactions with the hinge region of the kinase.

Key Signaling Pathways Modulated by MRT68601

By inhibiting TBK1, MRT68601 can modulate several critical cellular signaling pathways.

Innate Immunity Signaling

TBK1 is a central kinase in the signaling cascade downstream of pattern recognition receptors (PRRs) that leads to the production of type I interferons. MRT68601 inhibition of TBK1 would block the phosphorylation of IRF3, thereby preventing its dimerization and translocation to the nucleus and ultimately inhibiting the expression of interferon-stimulated genes.

Autophagy Signaling

TBK1 plays a crucial role in initiating selective autophagy by phosphorylating autophagy receptors. MRT68601, by inhibiting TBK1, prevents the phosphorylation of these receptors, thereby blocking the formation of autophagosomes around specific cargo like damaged mitochondria or intracellular bacteria.

References

- 1. Selective autophagy controls the stability of TBK1 via NEDD4 to balance host defense - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Autophagy inhibition dysregulates TBK1 signaling and promotes pancreatic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Complex Intracellular Mechanisms of TBK1 Kinase Activation Revealed by a Specific Small Molecule Inhibitor [ouci.dntb.gov.ua]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. MRT-68601 HCl | TBK1 (TANK-binding kinase-1) | CAS# 1190379-37-3 | 美国InvivoChem [invivochem.cn]

- 10. TBK1 (TANK-binding kinase 1)-mediated regulation of autophagy in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. TBK1 Kinase Addiction in Lung Cancer Cells Is Mediated via Autophagy of Tax1bp1/Ndp52 and Non-Canonical NF-κB Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. TANK-binding kinase 1 - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on MRT68601 Hydrochloride and its Core Effect on IRF3 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of MRT68601 hydrochloride, a potent inhibitor of TANK-binding kinase 1 (TBK1), and its consequential effects on the phosphorylation of Interferon Regulatory Factor 3 (IRF3). A disruption in the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway, a critical component of the innate immune system, is central to this inhibitory action. This document details the mechanism of action, presents quantitative data on TBK1 inhibition and its impact on IRF3 phosphorylation, and provides detailed experimental protocols for the assessment of these effects. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of the molecular interactions and experimental designs.

Introduction to MRT68601 Hydrochloride

MRT68601 hydrochloride is a small molecule inhibitor with high potency against TBK1, a serine/threonine-protein kinase that plays a crucial role in the innate immune response.[1][2][3] TBK1 is a key downstream kinase in the cGAS-STING pathway, which is activated upon the detection of cytosolic DNA, a hallmark of viral and bacterial infections, as well as cellular damage. The primary function of activated TBK1 in this pathway is the phosphorylation of IRF3, a transcription factor that, upon activation, dimerizes, translocates to the nucleus, and induces the expression of type I interferons (IFN-α and IFN-β) and other antiviral genes. By inhibiting TBK1, MRT68601 hydrochloride effectively blocks the phosphorylation and subsequent activation of IRF3, thereby attenuating the downstream inflammatory and antiviral response.

The cGAS-STING-TBK1-IRF3 Signaling Pathway

The cGAS-STING pathway is a fundamental mechanism of the innate immune system for detecting cytosolic double-stranded DNA (dsDNA). The process is initiated by the binding of cGAS to dsDNA, leading to the synthesis of the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum-resident transmembrane protein, inducing its conformational change and translocation to the Golgi apparatus. This activates STING, which then serves as a scaffold to recruit and activate TBK1. Activated TBK1 subsequently phosphorylates IRF3 at specific serine residues in its C-terminal domain, notably Ser386 and Ser396. This phosphorylation event is a critical step for the dimerization and nuclear translocation of IRF3, leading to the transcription of type I interferons.

References

Methodological & Application

Application Notes and Protocols for MRT 68601 Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT 68601 hydrochloride is a potent and selective inhibitor of TANK-binding kinase 1 (TBK1), a non-canonical IκB kinase (IKK) family member. TBK1 is a key regulator of innate immunity, inflammatory responses, and autophagy. Its dysregulation has been implicated in various diseases, including cancer and autoimmune disorders. This compound exerts its effects by targeting the ATP-binding pocket of TBK1, thereby inhibiting its kinase activity. These application notes provide an overview of the use of this compound in cell culture, including recommended concentrations, experimental protocols, and insights into its mechanism of action.

Mechanism of Action

This compound is a potent inhibitor of TBK1 with a reported half-maximal inhibitory concentration (IC50) of 6 nM in enzymatic assays.[1] By inhibiting TBK1, this compound modulates downstream signaling pathways, primarily the non-canonical NF-κB pathway and autophagy.

Non-canonical NF-κB Pathway: TBK1 is a crucial component of the non-canonical NF-κB signaling pathway, which is involved in the regulation of immune responses and lymphoid organogenesis. TBK1, along with IKKα, phosphorylates and activates NF-κB-inducing kinase (NIK), leading to the processing of p100 to p52 and the subsequent activation of RelB/p52 heterodimers. Inhibition of TBK1 by this compound disrupts this cascade, leading to the suppression of non-canonical NF-κB target gene expression.

Autophagy: TBK1 plays a role in the regulation of autophagy, a cellular process for the degradation and recycling of cellular components. It is involved in the formation of autophagosomes.[1] Treatment with this compound has been shown to inhibit the formation of autophagosomes in lung cancer cells.[1]

Data Presentation

Recommended Cell Culture Concentrations

The optimal concentration of this compound for cell culture experiments can vary depending on the cell line and the specific assay. Based on available literature, the following concentrations have been used effectively:

| Cell Line | Concentration | Treatment Duration | Application | Reference |

| A549 (Human Lung Carcinoma) | 10 µM | Overnight | Analysis of RelB nuclear localization | (Newman et al., 2012) |

Note: It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for determining the cytotoxic effects of this compound on a given cell line.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO diluted in medium) to the respective wells.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of TBK1 Phosphorylation

This protocol allows for the detection of changes in TBK1 activation by measuring the phosphorylation of TBK1 at Ser172.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Phospho-TBK1/NAK (Ser172) antibody (e.g., Cell Signaling Technology #5483, recommended dilution 1:1000)[2]

-

Total TBK1 antibody

-

Loading control antibody (e.g., β-actin or GAPDH)

-

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound at the desired concentration and for the appropriate time. Include a vehicle control.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-TBK1 (Ser172) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop the signal using a chemiluminescent substrate.

-

Image the blot and then strip and re-probe for total TBK1 and a loading control.

Autophagy Flux Assay (LC3-II Turnover)

This assay measures the degradation of LC3-II, a marker of autophagosomes, to assess the overall process of autophagy.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

-

Western blot reagents (as listed above)

-

Primary antibody against LC3 (to detect both LC3-I and LC3-II)

Procedure:

-

Seed cells in 6-well plates.

-

Treat cells with this compound or vehicle control for the desired duration.

-

In the last 2-4 hours of the treatment period, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) to a subset of the wells for both the control and MRT 68601-treated groups.

-

Prepare cell lysates and perform western blotting as described above.

-

Probe the membrane with an antibody against LC3. Two bands should be visible: LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).

-

Quantify the band intensity of LC3-II. Autophagic flux is determined by the difference in the amount of LC3-II between samples treated with and without the lysosomal inhibitor. An accumulation of LC3-II in the presence of the inhibitor indicates active autophagy. A decrease in this accumulation with MRT 68601 treatment would suggest an inhibition of autophagic flux.

Mandatory Visualizations

Caption: A flowchart of the experimental workflow for studying the effects of this compound.

Caption: The non-canonical NF-κB pathway and the inhibitory action of MRT 68601 on TBK1.

References

Application Notes and Protocols: Preparation of MRT 68601 Hydrochloride Stock Solution

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of stock solutions of MRT 68601 hydrochloride, a potent inhibitor of TANK-binding kinase 1 (TBK1). Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results.

Introduction

This compound is a small molecule inhibitor of TBK1, a kinase involved in innate immunity signaling pathways. It is a valuable tool for studying the role of TBK1 in various cellular processes, including autophagy and inflammation. Proper handling and preparation of this compound are essential for its effective use in research and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for accurate calculations and proper handling of the compound.

| Property | Value | Reference |

| Molecular Weight | 487.04 g/mol | [1][2][3] |

| Formula | C₂₅H₃₄N₆O₂·HCl | [1][2] |

| Appearance | Solid powder | [4] |

| Purity | ≥98% (HPLC) | [1][2][3] |

| Solubility (Maximum Concentration) | 100 mM in Water, 100 mM in DMSO | [1][2][3] |

| CAS Number | 1962928-25-1 | [1][3] |

Experimental Protocol: Stock Solution Preparation

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Analytical balance

Procedure:

-

Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.

-

Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.87 mg of the compound.

-

Calculation: Use the following formula to calculate the required mass of this compound for your desired stock solution concentration and volume: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000

-

Dissolution: Add the appropriate volume of DMSO to the vial containing the weighed powder. For the example above, add 1 mL of DMSO.

-

Solubilization: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.

-

Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. The aliquot volume will depend on the typical working concentration for your experiments.

-

Storage: Store the aliquots at -20°C for long-term storage (months to years). For short-term storage (days to weeks), 4°C is acceptable.[4]

Table 2: Example Volumes for Preparing Stock Solutions

The following table provides pre-calculated volumes of solvent required to prepare stock solutions of different concentrations from a starting mass of 1 mg, 5 mg, or 10 mg of this compound.[1][3]

| Desired Concentration | Volume of Solvent for 1 mg | Volume of Solvent for 5 mg | Volume of Solvent for 10 mg |

| 1 mM | 2.05 mL | 10.27 mL | 20.53 mL |

| 5 mM | 0.41 mL | 2.05 mL | 4.11 mL |

| 10 mM | 0.21 mL | 1.03 mL | 2.05 mL |

| 50 mM | 0.04 mL | 0.21 mL | 0.41 mL |

Signaling Pathway and Experimental Workflow

Signaling Pathway

This compound is a potent inhibitor of TBK1, a key kinase in the innate immune response and autophagy pathways. The diagram below illustrates the position of TBK1 in a simplified signaling cascade.

Caption: Simplified signaling pathway showing TBK1 activation and its inhibition by this compound.

Experimental Workflow

The following diagram outlines the logical workflow for the preparation and use of an this compound stock solution in a typical cell-based experiment.

Caption: Workflow for the preparation and experimental application of this compound stock solution.

Safety Precautions

-

This compound is for research use only and not for human or veterinary use.[4][5]

-

Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Consult the Safety Data Sheet (SDS) for this product for comprehensive safety information.

References

Application Notes and Protocols: MRT 68601 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT 68601 hydrochloride is a potent and selective inhibitor of TANK-binding kinase 1 (TBK1), a serine-threonine kinase that plays a critical role in regulating multiple cellular processes. TBK1 is a key node in signaling pathways related to innate immunity, inflammation, and autophagy. Its inhibition by this compound has been shown to block the formation of autophagosomes, making it a valuable tool for studying the intricate mechanisms of autophagy and its crosstalk with other signaling cascades. These application notes provide detailed information on the solubility of this compound, protocols for its use in cell-based assays, and an overview of the signaling pathways it modulates.

Data Presentation

Solubility of this compound

The solubility of this compound in commonly used laboratory solvents is summarized in the table below. This data is crucial for the preparation of stock solutions and subsequent dilutions for in vitro experiments.

| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |

| DMSO | 100 | 48.7 |

| Water | 100 | 48.7 |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

This protocol describes the preparation of a high-concentration stock solution of this compound, which can be used for subsequent experiments.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

Procedure:

-

Allow the vial of this compound powder to equilibrate to room temperature before opening.

-

To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, to a 1 mg vial of this compound (MW: 487.04 g/mol ), add 205.3 µL of DMSO.

-

Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: In Vitro Treatment of Cultured Cells

This protocol provides a general guideline for treating cultured cells with this compound to study its effects on cellular pathways.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Vehicle control (DMSO)

-

Multi-well cell culture plates

Procedure:

-

Seed the cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

-

On the day of the experiment, prepare the desired final concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium.

-

Also, prepare a vehicle control by adding the same volume of DMSO as used for the highest concentration of the inhibitor to the cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) depending on the experimental endpoint.

-

Following incubation, the cells can be harvested for downstream analysis, such as Western blotting or immunofluorescence.

Protocol 3: Western Blot Analysis of TBK1 Pathway Inhibition

This protocol describes how to assess the inhibitory effect of this compound on the TBK1 signaling pathway by measuring the phosphorylation of TBK1 or its downstream substrates.

Materials:

-

Treated and control cell lysates

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-TBK1 (Ser172), anti-TBK1, anti-phospho-IRF3, anti-IRF3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein per lane and run the SDS-PAGE gel.

-

Transfer the proteins to a membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities to determine the effect of this compound on protein phosphorylation.

Protocol 4: Immunofluorescence Staining for LC3 Puncta Formation

This protocol outlines the procedure for visualizing and quantifying the formation of LC3 puncta, a hallmark of autophagosome formation, in cells treated with this compound.

Materials:

-

Cells grown on coverslips in a multi-well plate

-

This compound and vehicle control

-

4% paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (anti-LC3)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Treat the cells grown on coverslips with this compound or vehicle control as described in Protocol 2.

-

Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells three times with PBS.

-

Block the cells with blocking buffer for 30 minutes.

-

Incubate the cells with the primary anti-LC3 antibody overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells with PBS and mount the coverslips on microscope slides using antifade mounting medium.

-

Visualize the cells using a fluorescence microscope and quantify the number and intensity of LC3 puncta per cell.

Signaling Pathways and Visualizations

This compound primarily targets TBK1, a central kinase in several interconnected signaling pathways. Understanding these pathways is crucial for interpreting experimental results.

TBK1 Signaling in Autophagy and Innate Immunity

TBK1 plays a pivotal role in the initiation of autophagy and in the innate immune response to pathogens. The following diagram illustrates the key components of this pathway and the point of inhibition by this compound.

Caption: TBK1 signaling pathway in autophagy and innate immunity.

Experimental Workflow for Studying the Effect of this compound

The following diagram outlines a typical experimental workflow for investigating the cellular effects of this compound.

Caption: General experimental workflow.

Application Note: Utilizing MRT68601 Hydrochloride for TBK1 Inhibition in A549 Lung Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

A549, a human lung adenocarcinoma cell line, is a widely utilized model for non-small cell lung cancer (NSCLC). Certain NSCLC cells, particularly those with K-Ras mutations, exhibit a dependency on basal autophagy for survival and proliferation. TANK-binding kinase 1 (TBK1) has been identified as a critical driver of this basal autophagy process. MRT68601 hydrochloride is a potent and specific inhibitor of TBK1, with a reported half-maximal inhibitory concentration (IC50) of 6 nM.[1] This document provides detailed application notes and protocols for the use of MRT68601 hydrochloride to study its effects on signaling pathways in A549 cells.

Mechanism of Action in A549 Cells

In A549 lung cancer cells, TBK1 plays a crucial role in two key pro-survival pathways: basal autophagy and non-canonical NF-κB signaling. MRT68601, by inhibiting TBK1's kinase activity, effectively disrupts these processes. The primary mechanisms include:

-

Inhibition of Autophagy: MRT68601 inhibits the formation of autophagosomes in A549 cells.[1][2] TBK1 is known to phosphorylate autophagy receptors like SQSTM1/p62 and OPTN to facilitate selective autophagy. Inhibition of TBK1 disrupts this process, leading to an accumulation of autophagy substrates.

-

Suppression of Non-Canonical NF-κB Signaling: The survival of A549 cells is also dependent on pro-survival signaling through the non-canonical NF-κB pathway. Treatment with MRT68601 has been shown to prevent the nuclear translocation of RelB, a key transcription factor in this pathway.[3][4][5] This effect is mediated by TBK1's role in the autophagic degradation of Tax1bp1/Ndp52, which are negative regulators of this pathway.[4]

-

Reduction in Cell Viability: By disrupting these critical survival pathways, MRT68601 treatment leads to a dose-dependent reduction in the viability and proliferation of A549 cells.[5]

Caption: Signaling pathway of MRT68601 in A549 lung cancer cells.

Data Presentation

Table 1: Inhibitor Specifications

| Compound | Target | IC50 |

| MRT68601 hydrochloride | TBK1 | 6 nM[1] |

Table 2: Summary of MRT68601 Effects in A549 Cells

| Experiment | Concentration | Treatment Duration | Observed Effect | Reference |

| Autophagy Flux Assay | 1 µM | 24 hours | Reduction in the number of autophagic puncta. | [4][5] |

| NF-κB Signaling Assay | 10 µM | Overnight (16-24 hours) | Significant decrease in nuclear RelB localization. | [3][4][5] |

| Cell Viability Assay | Various | 72 hours | Dose-dependent reduction in the number of viable cells. | [5] |

| Autophagy Inhibition Confirmation | 10 µM | 24 hours | Accumulation of LC3-II protein, especially with co-treatment of Chloroquine (5 µM). | [4][5] |

Experimental Protocols

A549 Cell Culture and Treatment

This protocol describes the basic steps for culturing A549 cells and treating them with MRT68601 hydrochloride.

Materials:

-

A549 cell line

-

DMEM (Dulbecco's Modified Eagle Medium)

-

10% Fetal Bovine Serum (FBS)

-

MRT68601 hydrochloride

-

DMSO (Dimethyl sulfoxide)

-

6-well or 96-well cell culture plates

Protocol:

-

Cell Culture: Maintain A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Seed cells into appropriate culture plates (e.g., 2.5 x 10^5 cells/well for a 6-well plate) and allow them to adhere overnight.

-

Drug Preparation: Prepare a stock solution of MRT68601 hydrochloride in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. A vehicle control using an equivalent volume of DMSO should always be prepared.

-

Treatment: Replace the existing medium with the medium containing MRT68601 or DMSO control.

-

Incubation: Incubate the cells for the desired period (e.g., 24 to 72 hours) before proceeding to downstream analysis.

Caption: Workflow for A549 cell culture and treatment with MRT68601.

Western Blot Analysis for Autophagy and NF-κB Markers

This protocol is used to assess changes in protein levels of key markers like LC3B and p62 (for autophagy) and nuclear RelB (for NF-κB).

Materials:

-

Treated A549 cell pellets

-

RIPA or IGEPAL IP buffer[5]

-

Protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-